molecular formula C7H16Cl2N4O B2505122 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine CAS No. 915923-19-2

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine

Cat. No.: B2505122
CAS No.: 915923-19-2
M. Wt: 243.13
InChI Key: VMKHCGHTFBUNDF-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a useful research compound. Its molecular formula is C7H16Cl2N4O and its molecular weight is 243.13. The purity is usually 95%.
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Scientific Research Applications

Applications in Drug Discovery and Medicinal Chemistry

The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine has been extensively studied for its utility in drug discovery and medicinal chemistry. Its applications range from serving as a privileged scaffold for lead compound design in anti-diabetes drug development to acting as a core structure in synthesizing novel anti-diabetic and anti-tumor agents.

  • Lead-like Compound Design : Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been prepared for use as privileged motifs in lead-like compound design. Specifically, derivatives have shown utility in stimulating glucagon-like peptide-1 (GLP-1) secretion, positioning them as novel anti-diabetes drug leads (Mishchuk et al., 2016).

  • Novel Antimicrobial Agents : The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines, derived from a similar compound structure, have demonstrated effective Dipeptidyl peptidase-4 (DPP-4) inhibition, highlighting their potential as anti-diabetic medications. These compounds have also shown significant antioxidant and insulinotropic activity, making them promising candidates for diabetes treatment (Bindu et al., 2019).

  • γ-Secretase Modulators : Novel derivatives have been designed, synthesized, and evaluated as γ-secretase modulators (GSMs). Optimization of these compounds has led to significant reductions in brain Aβ42 in mice, indicating potential applications in Alzheimer's disease treatment (Takai et al., 2015).

  • P2X7 Receptor Antagonists : Research into 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists has led to the identification of compounds with potent and selective brain penetrant properties. These antagonists have shown robust in vivo target engagement after oral dosing, indicating their therapeutic potential in treating diseases related to the P2X7 ion channel (Letavic et al., 2017).

  • Anti-Tumor Activities : Synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives has showcased potent anti-tumor cytotoxic activity in vitro using different human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Ahmed et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase , which could be beneficial for antibacterial effects.

Future Directions

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The compound could also be used in therapeutic treatments .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRJNDYSGMPAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176903
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-19-2
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
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